molecular formula C8H5Cl2NO2 B1588502 4-Chlorophenylglyoxylohydroxamyl Chloride CAS No. 6305-05-1

4-Chlorophenylglyoxylohydroxamyl Chloride

Cat. No.: B1588502
CAS No.: 6305-05-1
M. Wt: 218.03 g/mol
InChI Key: KPMRXNMLJSQAQE-DHZHZOJOSA-N
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Description

4-Chlorophenylglyoxylohydroxamyl Chloride is a chemical compound with the molecular formula C8H5Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenylglyoxylohydroxamyl Chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:

    Temperature: Controlled to prevent decomposition.

    Solvent: Often an organic solvent like dichloromethane.

    Catalysts: May include bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required production volume.

    Purification Steps: Including recrystallization and distillation to achieve high purity levels.

    Quality Control: Ensuring the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylglyoxylohydroxamyl Chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield amines or hydroxylamines.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions include:

    Oximes: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chlorophenylglyoxylohydroxamyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorophenylglyoxylohydroxamyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylglyoxylamide: Similar structure but lacks the hydroxamyl group.

    4-Chlorophenylglyoxylohydroxamic Acid: Similar structure but with a hydroxamic acid group instead of a chloride group.

    4-Chlorophenylglyoxylate: Similar structure but with an ester group.

Uniqueness

4-Chlorophenylglyoxylohydroxamyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

6305-05-1

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

(1E)-2-(4-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride

InChI

InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(2-4-6)7(12)8(10)11-13/h1-4,13H/b11-8+

InChI Key

KPMRXNMLJSQAQE-DHZHZOJOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)Cl

SMILES

C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl

6305-05-1

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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